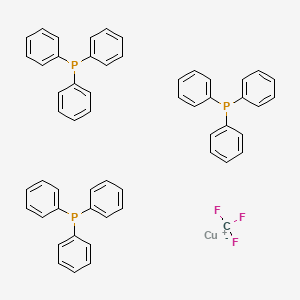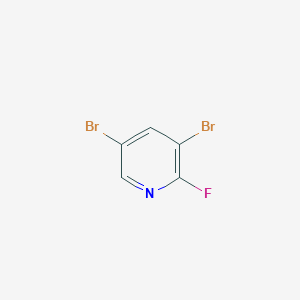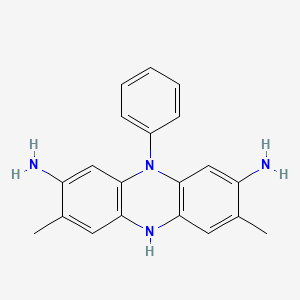
(Trifluoromethyl)tris(triphenylphosphine)copper(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a compound with the molecular formula C55H45CuF3P3 and a molecular weight of 919.43 . It is a solid substance at 20°C and is sensitive to moisture . The compound is white to almost white in color and appears as a powder or crystal .
Molecular Structure Analysis
The InChI code for (Trifluoromethyl)tris(triphenylphosphine)copper(I) is 1S/3C18H15P.CF3.Cu/c31-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h31-15H;; . This indicates that the compound consists of three triphenylphosphine (C18H15P) molecules, one trifluoromethyl (CF3) group, and one copper(I) atom.Physical And Chemical Properties Analysis
(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a solid at 20°C and is sensitive to moisture . It has a melting point of 155°C (dec.) . The compound is slightly soluble in tetrahydrofuran .Applications De Recherche Scientifique
Trifluoromethylation is a key process in the development of new pharmaceuticals and agrochemicals, as the trifluoromethyl group can greatly influence the physical, chemical, and biological properties of organic compounds .
The compound “(Trifluoromethyl)tris(triphenylphosphine)copper(I)” is typically used in oxidative cross-coupling reactions . In these reactions, the trifluoromethyl group is transferred from the copper complex to an organic substrate, such as an aryl halide .
-
Organic Synthesis
- This compound is used as a reagent in the field of organic synthesis, particularly for the introduction of trifluoromethyl groups into organic molecules . This process is known as trifluoromethylation .
- The trifluoromethyl group can greatly influence the physical, chemical, and biological properties of organic compounds .
-
Oxidative Cross-Coupling Reactions
-
Development of Pharmaceuticals and Agrochemicals
-
Trifluoromethylation of Organoboron Reagents
-
Trifluoromethylation of Terminal Alkynes
-
Fluorination Reagents and Fluorinated Building Blocks
-
Broad Substrate Scope
-
Oxidative Trifluoromethylation of Organoboron Reagents
-
Trifluoromethylation of Terminal Alkynes through C-H Activation
-
Synthesis of Fluorination Reagents and Fluorinated Building Blocks
-
Copper Complexes for Trifluoromethylation via Oxidative Cross-coupling
-
Novel Aromatic Trifluoromethylating Reagent
Safety And Hazards
(Trifluoromethyl)tris(triphenylphosphine)copper(I) is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
Propriétés
IUPAC Name |
copper(1+);trifluoromethane;triphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.CF3.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h3*1-15H;;/q;;;-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEZRALRKPUAPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[C-](F)(F)F.[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H45CuF3P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Trifluoromethyl)tris(triphenylphosphine)copper(I) | |
CAS RN |
325810-07-9 |
Source


|
| Record name | (Trifluoromethyl)tris(triphenylphosphine)copper(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)





![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)
![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)


![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)